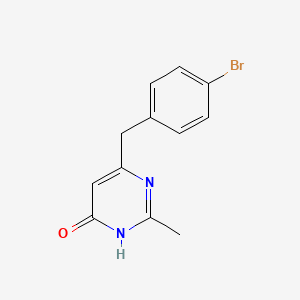

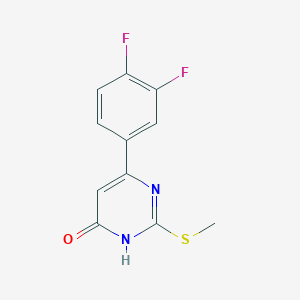

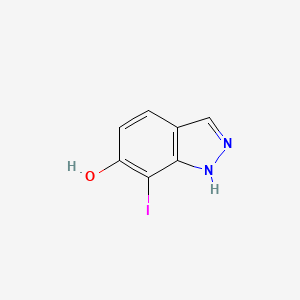

6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Side-Chain Lithiation

Side-chain lithiation: is a pivotal reaction in organic synthesis, allowing for the functionalization of molecules. The compound can undergo α-lithiation on the CH₂ group adjacent to the aryl ring . This process is typically carried out using t-butyllithium in dry tetrahydrofuran at temperatures ranging from -60 to 0°C . The lithiated intermediates can then be trapped with various electrophiles to yield substituted ureas, which are valuable in medicinal chemistry and material science.

Synthesis of Substituted Derivatives

The lithiated intermediates formed from 6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol can be used to synthesize a wide range of substituted derivatives . These derivatives have potential applications in the development of new pharmaceuticals, agrochemicals, and organic materials .

Triboelectric Nanogenerators (TENGs)

Triboelectric nanogenerators: harness mechanical energy and convert it into electricity. The compound could be explored for its triboelectric properties and potentially used in the surface modification of materials to enhance the performance of TENGs. This application is particularly relevant in the development of self-powered devices and sensors .

Chromatography and Mass Spectrometry

In the field of analytical chemistry, 6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol could be utilized in the development of chromatographic methods or as a standard in mass spectrometry . Its unique structure may aid in the separation of complex mixtures or serve as a reference compound in quantitative analyses .

Phytotoxic Activity Studies

Compounds with a similar structure have been studied for their phytotoxic activity . By extension, 6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol could be used in agricultural research to explore its effects on plant growth and development .

Directed Ortho-Lithiation

The compound’s structure is conducive to directed ortho-lithiation , a strategic method in synthetic chemistry that allows for the selective functionalization of aromatic compounds. This technique could be applied to create complex molecules with high precision .

Energy Harvesting Applications

Given the ongoing research into materials for energy harvesting , this compound could be investigated for its potential use in piezoelectric or thermoelectric applications. Its molecular structure may offer unique properties that are beneficial in these fields .

Environmental Sensing

The chemical properties of 6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol might make it suitable for use in environmental sensing technologies. It could be incorporated into sensors that detect pollutants or other environmental parameters, contributing to the monitoring and protection of ecosystems .

Propiedades

IUPAC Name |

4-[2-(4-chlorophenyl)ethyl]-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O/c1-9-15-12(8-13(17)16-9)7-4-10-2-5-11(14)6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSYBVUARXZQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CCC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenethyl)-2-methylpyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)

![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)

![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)

![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)